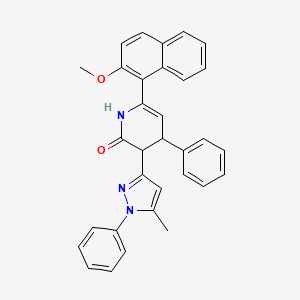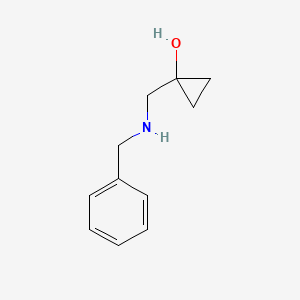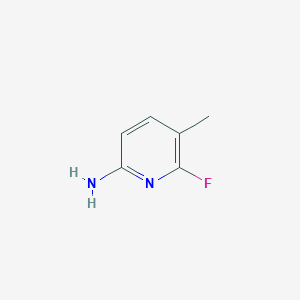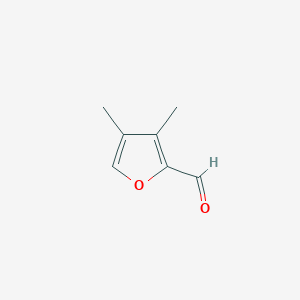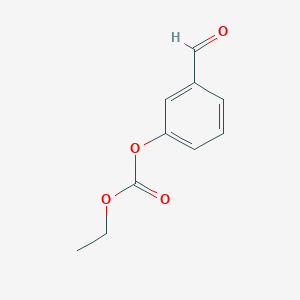
Ethyl (3-formylphenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-formylphenyl) carbonate is an organic compound with the molecular formula C10H10O4. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a formyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (3-formylphenyl) carbonate can be synthesized through the reaction of 3-formylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-formylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, basic conditions.
Major Products Formed:
Oxidation: 3-carboxyphenyl carbonate.
Reduction: 3-hydroxyphenyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Scientific Research Applications
Ethyl (3-formylphenyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3-formylphenyl) carbonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the carbonate group can undergo nucleophilic substitution. These reactions are facilitated by the electronic properties of the phenyl ring and the substituents.
Comparison with Similar Compounds
Ethyl phenyl carbonate: Lacks the formyl group, making it less reactive in certain types of reactions.
Methyl (3-formylphenyl) carbonate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
3-formylphenyl acetate: Similar reactivity but with an acetate group instead of a carbonate group.
Uniqueness: this compound is unique due to the presence of both the formyl and carbonate groups, which provide a combination of reactivity that is not found in many other compounds. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
CAS No. |
68423-35-8 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl (3-formylphenyl) carbonate |
InChI |
InChI=1S/C10H10O4/c1-2-13-10(12)14-9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 |
InChI Key |
OMORBSHREBRXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)
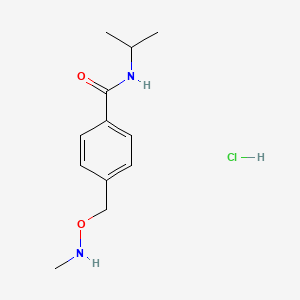
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)
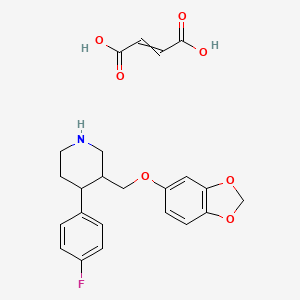
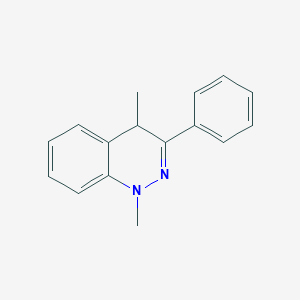
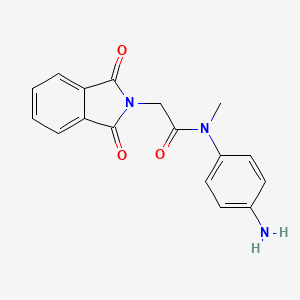
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)

